N-((5-Chloropyrazin-2-yl)methyl)acetamide

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

SAR studies suffer when generic pyrazine building blocks introduce uncontrolled variables. This 5-chloro regioisomer provides a patent-validated SHP2 inhibitor pharmacophore with distinct H-bond donor/acceptor geometry (1 donor, 3 acceptors, TPSA 54.9 Ų). • Fragment-like profile (MW 185.61, XLogP -0.1) ensures solubility for biophysical screens (NMR, SPR). • 5-Chloro position enables modular diversification via cross-coupling; acetamide anchor reduces synthetic steps to screening libraries. Supplied at 98% purity with cold-chain shipping, supporting reproducible FBDD campaigns from hit to lead.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
CAS No. 1956367-01-3
Cat. No. B1413096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-Chloropyrazin-2-yl)methyl)acetamide
CAS1956367-01-3
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CN=C(C=N1)Cl
InChIInChI=1S/C7H8ClN3O/c1-5(12)9-2-6-3-11-7(8)4-10-6/h3-4H,2H2,1H3,(H,9,12)
InChIKeyRGIIRSLVEQJEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-Chloropyrazin-2-yl)methyl)acetamide (CAS 1956367-01-3): Chemical Identity and Baseline Specifications


N-((5-Chloropyrazin-2-yl)methyl)acetamide (CAS 1956367-01-3) is a chlorinated pyrazine derivative with the molecular formula C₇H₈ClN₃O and a molecular weight of 185.61 g/mol [1]. The compound features a 5-chloropyrazine core linked via a methylene bridge to an acetamide moiety, with a computed XLogP3-AA of -0.1 and a topological polar surface area of 54.9 Ų [1]. It is commercially available as a research-grade building block with purities typically ranging from 95% to 98% .

Why N-((5-Chloropyrazin-2-yl)methyl)acetamide Cannot Be Arbitrarily Substituted by In-Class Analogs


Within the chloropyrazine acetamide chemical space, regioisomeric substitution patterns and linker geometries produce divergent physicochemical and biological profiles that preclude generic substitution. The 5-chloro substitution on the pyrazine ring, combined with the methylene-bridged acetamide group, establishes a specific hydrogen-bonding donor/acceptor arrangement (1 donor, 3 acceptors) and rotatable bond count (n=2) that differs materially from 3-chloro or 6-chloro regioisomers [1]. These structural parameters directly influence target engagement in kinase inhibitor pharmacophores, where subtle alterations in the chloropyrazine substitution pattern have been documented to shift binding affinity by orders of magnitude [2]. Consequently, procurement decisions based solely on generic pyrazine acetamide classification risk introducing uncontrolled variables into structure-activity relationship (SAR) studies.

N-((5-Chloropyrazin-2-yl)methyl)acetamide: Quantitative Differentiation Evidence for Procurement Decision-Making


Regioisomeric Specificity: 5-Chloro vs. 3-Chloro vs. 6-Chloro Pyrazine Acetamide Derivatives

The 5-chloropyrazine substitution pattern of N-((5-Chloropyrazin-2-yl)methyl)acetamide represents a specific regioisomeric configuration distinct from both 3-chloro and 6-chloro pyrazine acetamide analogs [1]. In the context of SHP2 phosphatase inhibition, the 5-chloro pyrazine scaffold with methylene-acetamide substitution is explicitly encompassed within the generic structural claims of US Patent 11,827,644 B2 (Formula I), where R₄ halogen substitution patterns on the pyrazine core are recognized as critical determinants of inhibitory potency [2]. The positional isomerism between 5-chloro and 3-chloro pyrazine derivatives alters the vector of the acetamide hydrogen-bonding network relative to the halogen substituent, a parameter that has been shown in related pyrazine-based kinase inhibitor scaffolds to modulate target binding geometry [2].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Physicochemical Property Differentiation: XLogP3-AA and Polar Surface Area Profile

N-((5-Chloropyrazin-2-yl)methyl)acetamide exhibits a computed XLogP3-AA value of -0.1 and a topological polar surface area (TPSA) of 54.9 Ų, positioning it in a physicochemical space favorable for fragment-based drug discovery and lead optimization [1]. This lipophilicity-hydrophilicity balance differs from structurally related compounds lacking the methylene spacer—for instance, N-(5-Chloropyrazin-2-yl)acetamide, which features direct N-aryl acetamide connectivity without the methylene bridge, presents altered conformational flexibility and hydrogen-bonding geometry [2]. The TPSA of 54.9 Ų falls below the commonly cited threshold of 140 Ų for blood-brain barrier penetration, while the near-zero XLogP3-AA value indicates balanced aqueous/organic partitioning suitable for oral bioavailability optimization [1].

Drug Discovery ADME Prediction Lead Optimization

Antimicrobial Activity Baseline: Preliminary IC₅₀ Data Against Bacterial Strains

N-((5-Chloropyrazin-2-yl)methyl)acetamide has been evaluated for antibacterial activity, with reported IC₅₀ values of 15.6 µM against tested bacterial strains . This preliminary activity baseline provides a reference point for medicinal chemistry efforts targeting antimicrobial applications. For contextual comparison, structurally related N-(5-chloropyrazin-2-yl)benzamide derivatives with short alkyl substitutions (R² = Me, Et) at the 4-position of the benzene ring have demonstrated antimycobacterial activity against Mycobacterium tuberculosis with MIC values of 6.25 µg/mL and 3.13 µg/mL, respectively, accompanied by selectivity indices (SI) exceeding 10 [1]. The acetamide substitution pattern in the target compound represents a distinct chemotype within the broader chloropyrazine antibacterial scaffold space.

Antimicrobial Research Infectious Disease Hit Identification

Role as Privileged Intermediate in SHP2 Phosphatase Inhibitor Synthesis

The 5-chloropyrazine scaffold with methylene-acetamide functionality serves as a key synthetic intermediate within the chemical space of SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors, a therapeutically validated target in oncology for RTK-driven cancers including non-small cell lung cancer and colorectal malignancies [1]. Patent literature explicitly encompasses pyrazine derivatives bearing halogen substitutions and acetamide-linked moieties within broad generic claims for SHP2 inhibitory activity [1]. The presence of the 5-chloro substituent provides a synthetic handle for subsequent functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, while the acetamide group contributes to target engagement through hydrogen-bonding interactions with conserved residues in the SHP2 catalytic pocket [2]. This positions N-((5-Chloropyrazin-2-yl)methyl)acetamide as a strategic building block for the construction of proprietary SHP2 inhibitor chemotypes.

Cancer Therapeutics SHP2 Inhibition Phosphatase Drug Discovery

N-((5-Chloropyrazin-2-yl)methyl)acetamide: Evidence-Backed Research and Industrial Application Scenarios


SHP2 Phosphatase Inhibitor Lead Generation and SAR Expansion

Medicinal chemistry teams developing SHP2 allosteric inhibitors for oncology indications should prioritize this compound as a starting scaffold. The 5-chloropyrazine core with methylene-acetamide functionality aligns directly with patent-validated pharmacophores in the SHP2 inhibitor landscape [1]. The chloro substituent at the 5-position enables modular diversification via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, while the acetamide group serves as a hydrogen-bonding anchor for target engagement [2]. This dual functionality reduces the number of synthetic transformations required to generate screening libraries compared to less functionalized pyrazine precursors.

Antimicrobial Hit-to-Lead Optimization Programs

Research groups investigating novel antibacterial agents with activity against drug-resistant pathogens can utilize the documented baseline IC₅₀ of 15.6 µM as a reference point for medicinal chemistry optimization [1]. Structure-activity relationship studies focused on modifying the acetamide substituent or introducing additional heteroatom functionality at the pyrazine core may enhance potency relative to this starting point. Comparative analysis with related N-(5-chloropyrazin-2-yl)benzamide chemotypes that have demonstrated antimycobacterial activity (MIC 3.13–6.25 µg/mL against M. tuberculosis) provides a strategic direction for scaffold evolution [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's favorable physicochemical profile—XLogP3-AA of -0.1, TPSA of 54.9 Ų, molecular weight of 185.61 g/mol, and compliance with fragment-like property guidelines—makes it suitable for inclusion in fragment libraries targeting kinases, phosphatases, and other enzyme classes [1]. The balanced lipophilicity ensures adequate aqueous solubility for biophysical screening methods (NMR, SPR, X-ray crystallography), while the presence of both hydrogen-bond donor and acceptor functionality facilitates detection of weak initial binding events. Procurement of this fragment-quality building block supports FBDD campaigns where lead-like property space must be maintained from the outset.

Technical Documentation Hub

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